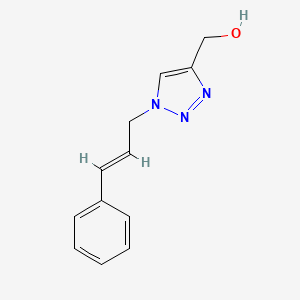
(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds in the 1,2,3-triazole class are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the other functional groups present in the compound .
Mode of Action
The mode of action of 1,2,3-triazoles typically involves interactions with the target protein, often through the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3-triazoles can vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of other functional groups can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the nature of the interaction. This could range from the inhibition of an enzyme’s activity to the modulation of a receptor’s signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,3-triazoles .
Biochemical Analysis
Cellular Effects
The effects of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1,2,3-triazole derivatives can exhibit cytotoxic activity against cancer cell lines such as HeLa and MCF-7 . The impact of this compound on these cells may involve the disruption of cellular homeostasis and induction of apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, the inhibition of α-amylase and α-glucosidase by 1,2,3-triazole derivatives can result in decreased glucose production . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 1,2,3-triazoles are generally stable under various conditions, but their degradation products can also have biological activity . Long-term exposure to this compound may lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways. At high doses, it may cause toxic or adverse effects. For example, high doses of 1,2,3-triazole derivatives have been associated with cytotoxicity and organ damage in animal studies . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism. This compound interacts with enzymes such as α-amylase and α-glucosidase, leading to changes in metabolic flux and metabolite levels . The modulation of these pathways can have significant effects on overall metabolic homeostasis and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-10-12-9-15(14-13-12)8-4-7-11-5-2-1-3-6-11/h1-7,9,16H,8,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKMXMKAENHFAY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


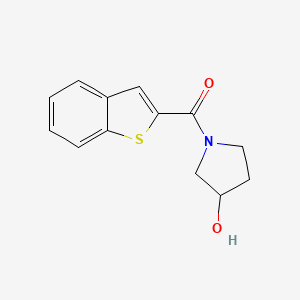
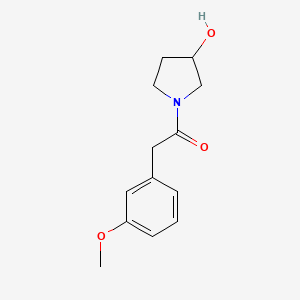

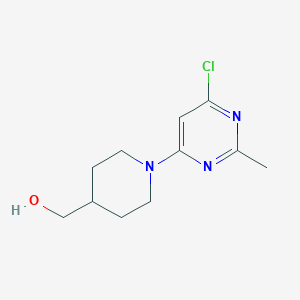
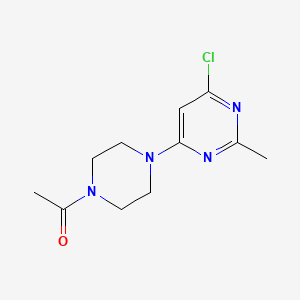
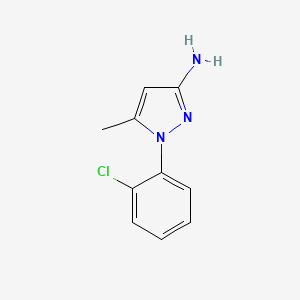

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1488923.png)

